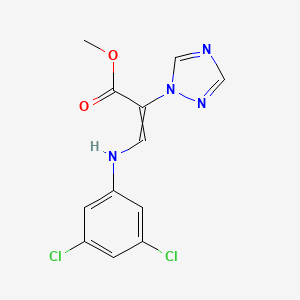![molecular formula C12H7ClN2S B1347994 4-Chloro-2-phenylthieno[3,2-d]pyrimidine CAS No. 214417-22-8](/img/structure/B1347994.png)
4-Chloro-2-phenylthieno[3,2-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-2-phenylthieno[3,2-d]pyrimidine (CPT) is a heterocyclic organic compound containing a thieno[3,2-d]pyrimidine ring system. It is an important member of the thienopyrimidine family of compounds, which are used in a variety of applications, ranging from drug discovery and development to medical imaging and diagnostics. CPT is a versatile molecule with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. It has been used in the synthesis of various drugs, including antifungal agents, antiviral agents, and anticancer agents. In addition, CPT is an important building block for the synthesis of numerous other molecules.
Applications De Recherche Scientifique
Anticancer Activity
4-Chloro-2-phenylthieno[3,2-d]pyrimidine: and its derivatives have been extensively studied for their potential as anticancer agents. Due to their structural resemblance to nucleotide bases in DNA and RNA, these compounds are considered valuable in cancer treatment. They have been shown to exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial and Antifungal Properties
This compound has also been associated with antimicrobial and antifungal activities. Research indicates that derivatives of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Fusarium oxysporum, showing moderate to good activity .
Enzyme Inhibition
The derivatives of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine have been docked against various enzymes to study their binding affinity. For instance, they have been analyzed for their ability to inhibit acetyl-CoA carboxylase, which is a crucial enzyme in fatty acid biosynthesis and is a target for antibacterial and antitumor drugs .
Drug Synthesis
Due to its potent chemical structure, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine serves as a key intermediate in the synthesis of pharmaceuticals. Its versatility allows for the creation of a wide array of structurally diverse compounds with potential therapeutic applications.
SAR Studies
Structure-activity relationship (SAR) studies are critical in drug development. The pyrimidine scaffold, to which 4-Chloro-2-phenylthieno[3,2-d]pyrimidine belongs, is often used in SAR studies to develop more potent and efficacious anticancer drugs .
Biological and Pharmacological Research
The compound’s role in biological systems, due to its presence in DNA and RNA, makes it an important subject of study in pharmacological research. It helps in understanding the biological processes and developing drugs that can interact with the genetic material of cells .
Mécanisme D'action
Target of Action
4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a synthetic compound that has been found to interact with Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and transcription processes . They are considered promising targets for the treatment of various diseases, including cancer .
Mode of Action
The compound’s interaction with its targets involves electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions allow the compound to bind to its target proteins and modulate their activity.
Biochemical Pathways
Given its interaction with cdks, it is likely to influence pathways related tocell cycle regulation and transcription . The downstream effects of these pathways can have significant impacts on cellular proliferation and differentiation.
Result of Action
The molecular and cellular effects of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine’s action are likely to be related to its inhibition of CDKs. By inhibiting these kinases, the compound could potentially halt cell cycle progression and reduce cellular proliferation . This could be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Propriétés
IUPAC Name |
4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-10-9(6-7-16-10)14-12(15-11)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDKDIMCVLMEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363325 | |
| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylthieno[3,2-d]pyrimidine | |
CAS RN |
214417-22-8 | |
| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)
![methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate](/img/structure/B1347917.png)
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate](/img/structure/B1347926.png)
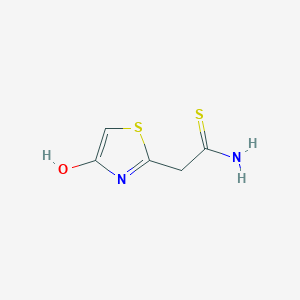
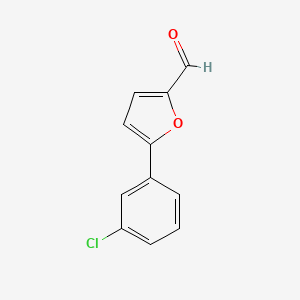

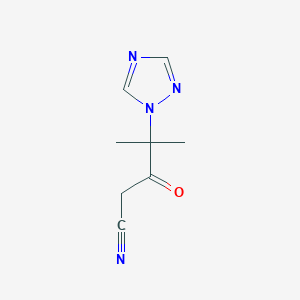
![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1347987.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)
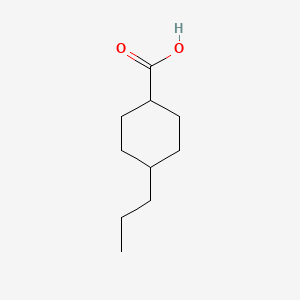

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)
